molecular formula C9H17NO2 B8211330 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B8211330
M. Wt: 171.24 g/mol
InChI Key: PDOORKUEGZDAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dopamine Agonist Activity : Brubaker and Colley (1986) studied a 4-indolymethyl analogue of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane, which showed potent dopamine agonist activity in the cat cardioaccelerator nerve assay without central nervous system activity (Brubaker & Colley, 1986).

  • Pharmaceutical Applications : A study by Guerrero-Alvarez, Moncayo-Bautista, and Ariza-Castolo (2004) indicated that spiro[4.5]decanes with a methyl group, like the compound , exhibit a chair conformation preference and tautomeric equilibrium between imine-diazolidine forms, suggesting potential applications in pharmaceuticals (Guerrero-Alvarez et al., 2004).

  • Pest Control in Agriculture : Kohnle et al. (1992) found that E-7-methyl-1,6-dioxaspiro[4.5]decane (mdos) impacts the response to baited traps in male ash bark beetles, specifically the (5S, 7S)-enantiomer (Kohnle et al., 1992).

  • Synthesis Improvement : Zhang Feng-bao (2006) optimized the synthesis process of 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, achieving 80% chromatographic yield in 11 minutes, which is relevant for producing pharmaceutical intermediates and liquid crystals (Zhang Feng-bao, 2006).

  • Biological Activity in Fungicides : A study on spiroxamine, a fungicide containing similar structural elements, by Kramer et al. (1999) revealed that its four biologically active isomers contribute to its efficacy against wheat powdery mildew and inhibition of sterol biosynthesis in fungi (Kramer et al., 1999).

  • Antiviral Drug Development : Apaydın et al. (2019) demonstrated that 1thia4azaspiro[4.5]decan3one scaffold, a structure related to the compound , is significant in antiviral drug development, particularly against human coronavirus 229E (Apaydın et al., 2019).

  • Biolubricant Applications : Research by Kurniawan et al. (2017) on novel compounds from oleic acid, including 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5], suggests potential as biolubricant candidates due to their physicochemical properties, useful for various industrial applications (Kurniawan et al., 2017).

properties

IUPAC Name

7-methyl-1,4-dioxaspiro[4.5]decan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOORKUEGZDAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC1N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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